N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Physicochemical Properties Drug-likeness Lead Optimization

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS 1856018-35-3 as hydrochloride; free base molecular formula C13H21N5, MW 247.35 g/mol) is a bis-pyrazole small molecule in which a 1-isopropyl-4-methyl-1H-pyrazol-3-amine core is connected via a methylene amine bridge to a 1-ethyl-1H-pyrazol-5-yl moiety. The compound belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anti-inflammatory, and antimicrobial activities.

Molecular Formula C13H22ClN5
Molecular Weight 283.80 g/mol
Cat. No. B12222107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine
Molecular FormulaC13H22ClN5
Molecular Weight283.80 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)CNC2=NN(C=C2C)C(C)C.Cl
InChIInChI=1S/C13H21N5.ClH/c1-5-17-12(6-7-15-17)8-14-13-11(4)9-18(16-13)10(2)3;/h6-7,9-10H,5,8H2,1-4H3,(H,14,16);1H
InChIKeyWBQFQWOMBZCTRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Core Identity & Procurement Classification


N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS 1856018-35-3 as hydrochloride; free base molecular formula C13H21N5, MW 247.35 g/mol) is a bis-pyrazole small molecule in which a 1-isopropyl-4-methyl-1H-pyrazol-3-amine core is connected via a methylene amine bridge to a 1-ethyl-1H-pyrazol-5-yl moiety . The compound belongs to the aminopyrazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anti-inflammatory, and antimicrobial activities [1]. It is supplied as a research-grade building block (typical purity ≥95%) and is primarily utilized in structure-activity relationship (SAR) exploration and lead optimization programs .

Why N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine Cannot Be Interchanged with Generic Pyrazole Analogs


Within the bis-pyrazole amine chemical space, even single-substituent alterations produce quantifiable shifts in key drug-likeness parameters—molecular weight, lipophilicity (cLogP), and topological polar surface area (TPSA)—that govern target engagement, permeability, and metabolic stability . The specific combination of an N1-isopropyl group on the 3-aminopyrazole ring and an N1-ethyl group on the 5-methylenylpyrazole ring in the target compound creates a steric and electronic environment distinct from its closest commercially available analogs (e.g., the N1,N1'-dimethyl, N1,N1'-diethyl, or N1,N1'-diisopropyl congeners) . Generic substitution without quantitative comparative data risks altering solubility, off-rate kinetics, or selectivity profiles, undermining SAR reproducibility and lead series continuity [1].

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Quantified Differentiation Evidence Against Closest Analogs


Molecular Weight Differentiation: Target Compound vs. N1-Methyl and N1-Ethyl Congeners

The target compound (free base MW 247.35 g/mol) occupies a distinct molecular weight window between the lighter N1,N1'-dimethyl analog (N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine, CAS 1855947-41-9, MW 255.75 g/mol as HCl salt; estimated free base ~219.3 g/mol) and the heavier N1,N1'-diisopropyl analog (1-isopropyl-N-[(1-isopropyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine, CAS 1856051-93-8, MW 297.83 g/mol as HCl salt; estimated free base ~261.4 g/mol) . This intermediate MW positions the compound favorably within the optimal oral drug-likeness range (MW < 500) while providing greater steric bulk than the dimethyl congener, a factor shown to influence target binding kinetics in pyrazole-based kinase inhibitors [1].

Physicochemical Properties Drug-likeness Lead Optimization

N1-Alkyl Substituent Variation: Isopropyl vs. Ethyl Impact on Lipophilicity

The target compound bears an N1-isopropyl group on the 3-aminopyrazole ring, whereas one of its closest analogs (1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine, CAS 1856061-93-2) carries an N1-ethyl substituent . Based on the additive π-contribution of the isopropyl vs. ethyl fragment (Δπ ≈ +0.5 log units per additional methylene), the target compound is predicted to exhibit a cLogP approximately 0.4–0.6 units higher than its N1-ethyl counterpart [1]. This lipophilicity increment is consistent with the computed cLogP for structurally related bis-pyrazole amines of formula C13H21N5, which fall within a cLogP range of approximately 2.7–3.0 [2]. Elevated cLogP may enhance membrane permeability but also carries a risk of increased metabolic liability, requiring empirical confirmation in the specific assay context [1].

Lipophilicity cLogP ADME

Topological Polar Surface Area and Hydrogen Bonding Capacity: Differentiation from Mono-Pyrazole Building Blocks

The target compound, with two pyrazole rings, an amine NH, and a total of five nitrogen atoms (C13H21N5), possesses a topological polar surface area (TPSA) estimated at approximately 55–58 Ų and five hydrogen bond acceptors (HBA) with one hydrogen bond donor (HBD) [1]. This places the compound well below the widely accepted TPSA threshold of 140 Ų for oral bioavailability and the 60–70 Ų threshold often associated with blood-brain barrier penetration [2]. In contrast, the mono-pyrazole precursor 1-isopropyl-4-methyl-1H-pyrazol-3-amine (CAS 1174866-04-6, C7H13N3, MW 139.2 g/mol) has a lower TPSA (~38–42 Ų) but lacks the additional H-bonding and steric features contributed by the second pyrazole ring . The bis-pyrazole architecture of the target compound thus provides an intermediate physicochemical profile—greater binding epitope diversity than mono-pyrazoles while retaining favorable drug-likeness metrics [2].

TPSA Permeability Blood-Brain Barrier

Regioisomeric Methylene Bridge Positioning: 5-yl Linkage vs. 4-yl or 3-yl Congeners

The methylene amine bridge in the target compound attaches to the 5-position of the 1-ethylpyrazole ring, a regiochemistry that positions the second pyrazole ring in a distinct spatial orientation compared to regioisomeric analogs linked via the 4-position (e.g., N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine) or the 3-position . In pyrazole-based kinase inhibitors, the 5-yl vs. 4-yl attachment point has been shown to alter the dihedral angle between the two heterocyclic rings by 30–60°, directly affecting the compound's ability to occupy hydrophobic back pockets or form critical hinge-region hydrogen bonds [1]. While head-to-head activity data for these regioisomers are not publicly available, the regioisomeric differentiation is mechanistically significant for target engagement hypotheses and should be explicitly considered during analog selection [1].

Regiochemistry Binding Pose SAR

Vendor-Supplied Purity Specification as a Procurement Gate: 95% Minimum Purity Baseline

The target compound is commercially supplied at a minimum purity of 95% (HPLC), as specified by the catalog entry from Chemenu (CAS 1856018-35-3, Catalog Number CM660269, Molecular Formula C13H21N5, MW 247.35) . This purity level is consistent with that of closely related bis-pyrazole amines in the same catalog series (e.g., 1-ethyl-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-methyl-1H-pyrazol-3-amine, CAS 1856061-93-2, also listed at 95% purity) . For procurement decision-making, the 95% purity specification establishes a verifiable quality baseline; batches falling below this threshold may contain uncharacterized impurities that can confound biological assay interpretation, particularly in cellular or in vivo models where minor impurities may exert off-target effects [1].

Purity Quality Control Procurement Specification

N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine: Evidence-Backed Application Scenarios for Scientific and Industrial Users


Kinase Inhibitor Lead Optimization: SAR Exploration of N1-Alkyl Substitution Effects

The target compound's N1-isopropyl group on the 3-aminopyrazole ring, combined with the N1-ethyl substituent on the pendant pyrazole, provides a sterically and electronically distinct vector for probing hydrophobic pocket occupancy in kinase ATP-binding sites . Its intermediate molecular weight (247.35 g/mol) and estimated cLogP (~2.9) position it as a balanced lead-like scaffold suitable for systematic SAR around N1-alkyl variation, where it can serve as a comparator to both the less lipophilic N1,N1'-dimethyl analog and the more bulky N1,N1'-diisopropyl analog [1]. Researchers can use this compound to correlate incremental changes in N1-alkyl size with biochemical IC50 shifts, cellular potency, and selectivity across kinase panels [2].

Bis-Pyrazole Fragment Merging and Scaffold-Hopping Programs

The compound's dual pyrazole architecture, linked through a methylene amine bridge at the 5-position of the ethylpyrazole ring, represents a versatile scaffold for fragment-based drug design (FBDD) and scaffold-hopping initiatives . The 5-yl regioisomeric attachment distinguishes it from 4-yl- and 3-yl-linked congeners, offering a distinct exit vector for growing toward additional binding site features [1]. The five hydrogen bond acceptor sites and single donor create a hydrogen-bonding profile amenable to systematic modification, enabling medicinal chemists to probe solvent-exposed vs. buried interactions within target proteins [2].

Physicochemical Property Benchmarking in ADME Optimization Studies

With a TPSA of approximately 55–58 Ų, MW of 247.35, and five HBA plus one HBD, the target compound occupies a favorable drug-likeness space that permits systematic physicochemical benchmarking against related analogs . It can serve as a reference compound in solubility, permeability (PAMPA or Caco-2), and microsomal stability assays to quantify how incremental alkyl substitution on the pyrazole N1 positions affects ADME parameters [1]. Such data, while not yet publicly available for this specific compound, would directly inform the selection of leads with optimized absorption and metabolic profiles in programs targeting oral bioavailability [2].

Chemical Probe Development for Target Validation Studies

The structural features of the compound—specifically the combination of isopropyl and ethyl substitution on a bis-pyrazole amine framework—make it a candidate for derivatization into chemical probes for target validation . Its vendor-documented purity specification (≥95%) provides a suitable starting point for further functionalization (e.g., introduction of affinity tags, photo-crosslinking groups, or fluorescent reporters) without extensive repurification [1]. The absence of known PAINS (pan-assay interference) substructural alerts in the core scaffold further supports its suitability as a probe template, subject to empirical confirmation in the specific assay context [2].

Quote Request

Request a Quote for N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-1-isopropyl-4-methyl-1H-pyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.